For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Fluorocyclobutane-1-carbaldehyde
This technical guide provides a comprehensive overview of 3-Fluorocyclobutane-1-carbaldehyde, a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. This document outlines its chemical and physical properties, synthesis protocols, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.
Chemical and Physical Properties
3-Fluorocyclobutane-1-carbaldehyde is a bifunctional molecule that incorporates a strained cyclobutane ring, a reactive aldehyde group, and an electronegative fluorine atom.[1] This unique combination of features makes it a desirable building block for creating novel chemical entities with tailored physicochemical properties.[1]
Table 1: General and Computed Properties of 3-Fluorocyclobutane-1-carbaldehyde
| Property | Value | Source |
| CAS Number | 1780295-33-1 | [1][2][3] |
| 2694744-61-9 ((1r,3r)-isomer) | [4] | |
| Molecular Formula | C₅H₇FO | [1][2][3][4][5] |
| Molecular Weight | 102.11 g/mol | [1][2] |
| Canonical SMILES | C1C(C=O)CC1F | [2] |
| InChI Key | ZGGDFLZXBOFJBS-UHFFFAOYSA-N | [1][2] |
| Topological Polar Surface Area | 17.1 Ų | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Complexity | 76.1 | [1][2] |
Table 2: Spectroscopic Data Highlights
| Spectroscopic Technique | Characteristic Feature | Approximate Position |
| ¹H NMR | Aldehyde proton (CHO) | δ ~9.5–10.0 ppm |
| ¹⁹F NMR | Fluorine signal | δ ~ -150 to -220 ppm |
| IR Spectroscopy | Aldehyde C=O stretch | ~1700 cm⁻¹ |
| IR Spectroscopy | C–F stretch | ~1100–1250 cm⁻¹ |
Note: The data in this table represents typical ranges for the key spectroscopic signals.[1]
Synthesis and Experimental Protocols
The most common route for the synthesis of 3-Fluorocyclobutane-1-carbaldehyde involves the oxidation of its corresponding primary alcohol, (3-fluorocyclobutyl)methanol.[1] The selection of the oxidizing agent is a critical step to ensure a high yield and prevent over-oxidation to the carboxylic acid.[1]
Experimental Protocol: Oxidation of (3-fluorocyclobutyl)methanol
This protocol is a general representation and may require optimization based on specific laboratory conditions and desired scale.
Materials:
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(3-fluorocyclobutyl)methanol
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Anhydrous dichloromethane (DCM)
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Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane)
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Silica gel
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Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Dissolve (3-fluorocyclobutyl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the oxidizing agent (e.g., PCC, 1.5 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Fluorocyclobutane-1-carbaldehyde.
Diagram 1: Synthetic Workflow for 3-Fluorocyclobutane-1-carbaldehyde
Caption: A simplified workflow for the synthesis of 3-Fluorocyclobutane-1-carbaldehyde.
Chemical Reactivity
The chemical behavior of 3-Fluorocyclobutane-1-carbaldehyde is dictated by the interplay of its three key structural features: the aldehyde group, the fluorine atom, and the strained cyclobutane ring.
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Aldehyde Reactivity: The aldehyde group is a versatile functional handle for various chemical transformations. The electron-withdrawing nature of the fluorine atom at the 3-position increases the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles compared to its non-fluorinated counterpart.[1] Common reactions include:
-
Oxidation: Can be oxidized to 3-fluorocyclobutane-1-carboxylic acid.
-
Reduction: Readily reduced to (3-fluorocyclobutyl)methanol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]
-
Nucleophilic Addition: Undergoes addition reactions with various nucleophiles (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols.
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Wittig Reaction: Reacts with phosphorus ylides to form alkenes.
-
-
Cyclobutane Ring Reactivity: The inherent ring strain of the cyclobutane core makes it susceptible to ring-opening reactions under certain conditions, leading to the formation of more stable acyclic compounds.[1]
Diagram 2: Key Reactions of 3-Fluorocyclobutane-1-carbaldehyde
Caption: A diagram illustrating the primary reaction pathways of the aldehyde functional group.
Applications in Research and Drug Development
3-Fluorocyclobutane-1-carbaldehyde serves as a crucial building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The introduction of a fluorinated cyclobutane moiety can significantly influence the pharmacological properties of a drug candidate, including its metabolic stability, binding affinity, and lipophilicity.
While there are no specific signaling pathways directly attributed to 3-Fluorocyclobutane-1-carbaldehyde itself, its derivatives have shown significant potential. A notable example is [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a radiolabeled amino acid analog used as a PET tracer for imaging brain tumors.[6] The synthesis of such compounds highlights the importance of 3-fluorocyclobutane precursors in developing advanced diagnostic and therapeutic agents.
Diagram 3: Role as a Building Block in Drug Discovery
Caption: The logical flow from a simple building block to complex, functional molecules.
Safety and Handling
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling vapors. If inhalation occurs, move to fresh air.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing and reducing agents.
Always consult the supplier's safety information and adhere to institutional safety protocols when handling this chemical.
References
- 1. 3-Fluorocyclobutane-1-carbaldehyde | 1780295-33-1 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 1pchem.com [1pchem.com]
- 4. aablocks.com [aablocks.com]
- 5. chembk.com [chembk.com]
- 6. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
